2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine
Description
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O4S/c1-13(2,3)22-12(19)17-4-6-18(7-5-17)23(20,21)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPAOHEFRFDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 1-Boc-piperazine
Route 1: Sulfonyl Chloride Coupling
This one-step method involves reacting 1-Boc-piperazine with 5-bromo-2-pyrimidinesulfonyl chloride under mild basic conditions:
Procedure :
-
Dissolve 1-Boc-piperazine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
-
Add triethylamine (TEA, 2.0 equiv) as a base to scavenge HCl.
-
Slowly add 5-bromo-2-pyrimidinesulfonyl chloride (1.1 equiv) in DCM at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate).
Key Considerations :
Sequential Functionalization of Pyrimidine
Route 2: Pyrimidine Bromination Followed by Sulfonylation
For cases where 5-bromo-2-pyrimidinesulfonyl chloride is unavailable, this two-step approach is viable:
Step 1: Bromination of 2-Pyrimidinesulfonic Acid
Step 2: Conversion to Sulfonyl Chloride
-
Treat the sulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate 5-bromo-2-pyrimidinesulfonyl chloride .
Challenges :
-
Regioselectivity : Bromination must occur exclusively at the 5-position, requiring careful control of reaction conditions.
-
Stability : Sulfonyl chlorides are moisture-sensitive; reactions must remain anhydrous.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies of analogous sulfonamides reveal optimal conditions:
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| DCM | TEA | 0°C → RT | 85 |
| THF | K₂CO₃ | 40°C | 78 |
| Acetonitrile | DMAP | RT | 82 |
Polar aprotic solvents (DCM, THF) enhance nucleophilicity, while elevated temperatures (>40°C) risk Boc-group cleavage.
Protecting Group Compatibility
The Boc group remains stable under mild basic conditions (pH < 9) but may hydrolyze in strong acids. Post-synthesis, the Boc group can be removed with TFA for further functionalization, though this is unnecessary for the target compound.
Structural Characterization and Analytical Data
Successful synthesis is confirmed via:
-
¹H NMR (CDCl₃): δ 8.70 (s, 1H, pyrimidine-H), 3.50–3.60 (m, 8H, piperazine-H), 1.46 (s, 9H, Boc-CH₃).
-
HRMS : Calculated for C₁₃H₁₉BrN₄O₄S [M+H]⁺: 407.29; Found: 407.3.
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
Scale-Up and Industrial Feasibility
Kilogram-scale production necessitates:
-
Continuous Flow Systems : For controlled sulfonyl chloride addition and heat management.
-
Crystallization : Replace chromatography with recrystallization (e.g., ethyl acetate/hexane) to reduce costs.
-
Quality Control : In-process checks for residual solvents and Boc-group integrity.
Challenges and Alternative Approaches
-
Sulfonyl Chloride Availability : If inaccessible, sulfonate ester intermediates (e.g., mesyl or tosyl derivatives) may substitute, albeit with lower reactivity.
-
By-Product Formation : Excess sulfonyl chloride may yield bis-sulfonamides; stoichiometric control is critical.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Suzuki-Miyaura coupling reactions are performed using palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the boronic acid.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of various biologically active molecules. Its structural features facilitate the development of inhibitors for specific protein targets, particularly in cancer and neurological disorders.
1.1. Kinase Inhibitors
One significant application of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine is in the design of selective kinase inhibitors. For instance, it has been utilized in the synthesis of compounds that inhibit mutant forms of protein tyrosine kinases, such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors and systemic mastocytosis . The compound's ability to interact with the hinge region of these kinases enhances selectivity and potency.
1.2. Reversing Drug Resistance
Research has indicated that derivatives of this compound can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells. This mechanism is crucial for improving the efficacy of existing chemotherapeutic agents .
Neuropharmacology
The compound has also been studied for its potential in treating cognitive disorders through modulation of serotonin receptors.
2.1. 5-Hydroxytryptamine Receptor Antagonists
A derivative of this compound was identified as a candidate for treating cognitive disorders by acting as an antagonist at the 5-hydroxytryptamine-6 receptor (5-HT6R). This compound exhibited high selectivity and efficacy in preclinical models, demonstrating potential for further clinical development .
Synthesis and Structural Modifications
The synthesis pathways involving this compound often include modifications to enhance biological activity or selectivity.
3.1. Synthetic Routes
Various synthetic approaches have been documented, including nucleophilic substitution reactions that yield high yields of desired products . These methodologies are critical for creating libraries of compounds for screening against specific biological targets.
4.1. Clinical Candidate Development
A notable case study involved the optimization of a series of piperazine derivatives derived from this compound, leading to the identification of a candidate with robust preclinical efficacy against cognitive decline . The compound demonstrated synergistic effects when combined with other treatments, suggesting a multifaceted approach to therapy.
4.2. Evaluation in Cancer Models
In vitro studies utilizing K562 cell lines have shown that compounds derived from this sulfonamide exhibit significant anti-proliferative effects, reversing drug resistance and enhancing chemosensitivity . This highlights the compound's potential role in combination therapies for leukemia.
Mechanism of Action
The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine depends on its specific application. In biological systems, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc-protected piperazine ring and the bromopyrimidine core allows for interactions with various biological macromolecules, leading to the desired biological effects .
Comparison with Similar Compounds
To contextualize the properties and applications of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine, a comparative analysis with structurally related compounds is essential. Key comparisons are outlined below:
Positional Isomerism: 5-Bromo vs. 2-Bromopyrimidines
The position of bromine on the pyrimidine ring significantly impacts electronic and spectroscopic behavior. For example:
- 5-Bromopyrimidine (5BrPyr) : Bromine at position 5 alters electron density distribution, increasing the ring’s susceptibility to nucleophilic attack at positions 2 and 4 due to resonance and inductive effects. UV absorption spectra show distinct π→π* transitions compared to 2BrPyr .
- 2-Bromopyrimidine (2BrPyr) : Bromine at position 2 enhances electron withdrawal at adjacent nitrogen, affecting hydrogen-bonding interactions in biological systems. Infrared (IR) and Raman spectra reveal differences in vibrational modes, such as C-Br stretching frequencies (550–600 cm⁻¹) .
Table 1: Spectroscopic Comparison of Bromopyrimidine Isomers
| Property | 5-Bromopyrimidine | 2-Bromopyrimidine |
|---|---|---|
| UV λ_max (nm) | 265–270 (π→π*) | 260–265 (π→π*) |
| C-Br Stretching (IR) | ~580 cm⁻¹ | ~560 cm⁻¹ |
| Electron Density (C2) | Reduced due to meta-Br effect | Highly reduced (ortho-Br effect) |
Substituent Variability at Position 2
The sulfonyl-piperazine group in this compound contrasts with other substituents in analogous compounds:
Boronic Acid Esters :
Example: 2-(4-Boc-piperazinyl)pyrimidine-5-boronic acid pinacol ester () replaces the sulfonyl group with a boronic ester. This modification enables Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl systems. The sulfonyl group, by contrast, may act as a leaving group in nucleophilic substitutions .Morpholinyl Sulfonamides :
Example: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl] derivatives () feature a morpholine ring instead of piperazine. Morpholine’s oxygen atom reduces basicity compared to piperazine, affecting solubility and hydrogen-bonding capacity. The Boc protection in the target compound further enhances steric hindrance and stability .
Table 2: Functional Group Impact on Reactivity
| Compound | Key Substituent | Reactivity/Synthetic Utility |
|---|---|---|
| 2-[(4-Boc-1-piperazinyl)sulfonyl]-5BrPyr | Sulfonyl-Boc-piperazine | Nucleophilic substitution, stability |
| Pyrimidine-5-boronic acid ester | Boronic ester | Cross-coupling (e.g., Suzuki) |
| Morpholinyl-sulfonamide pyrimidine | Morpholine-sulfonamide | Enhanced solubility, H-bonding |
Biological Activity
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a brominated pyrimidine core substituted with a sulfonyl group and a Boc-protected piperazine moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds containing the pyrimidine and piperazine frameworks exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | S. typhi | Moderate |
| Compound B | B. subtilis | Strong |
| Compound C | E. coli | Weak |
Anticancer Activity
Compounds with similar structures have been evaluated for their anticancer potential. The sulfonamide functionality is known for its role in inhibiting tumor growth by affecting cellular proliferation pathways. For example, studies have indicated that certain pyrimidine derivatives can inhibit cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Anticancer Efficacy
A recent investigation into pyrimidine derivatives revealed that compounds structurally akin to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 5 to 15 µM, indicating promising therapeutic potential.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the effectiveness of this compound in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. The sulfonamide moiety has been linked to strong enzyme inhibitory activity, which is critical for developing treatments for conditions like Alzheimer's disease and peptic ulcers.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| This compound | AChE | 10.5 |
| Compound D | Urease | 3.8 |
The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells. Molecular docking studies suggest that the compound binds effectively to active sites on enzymes and receptors, thereby modulating their activity .
Q & A
Q. What are the recommended synthetic routes for 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting 5-bromo-2-chloropyrimidine with 4-Boc-piperazine in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 60–80°C. Monitoring reaction progress via TLC or HPLC is critical. Yield optimization (70–85%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine) and using catalytic agents like DMAP to reduce side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include the Boc group’s tert-butyl protons (δ ~1.4 ppm) and pyrimidine C5-Br (δ ~158 ppm in ¹³C NMR) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₈BrN₄O₄S: 429.02) .
- X-ray Crystallography : Single-crystal analysis (e.g., R factor <0.05) resolves bond angles and confirms sulfonyl-piperazine geometry .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., HBr).
- Waste Disposal : Segregate halogenated organic waste for incineration or treatment by licensed facilities .
Advanced Research Questions
Q. How can computational modeling guide structural modifications for enhanced target binding?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases). Focus on the sulfonyl group’s hydrogen-bonding potential and the bromopyrimidine’s halogen bonding .
- MD Simulations : Assess stability of the Boc group under physiological pH; simulations may suggest replacing Boc with more hydrolytically stable protectants (e.g., Fmoc) .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Methodological Answer :
- Assay Cross-Validation : Compare results from orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity). For example, discrepancies in IC₅₀ values may arise from differential cell permeability .
- Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that could interfere with activity measurements .
Q. How does the Boc-protected piperazine influence reactivity in downstream synthetic steps?
- Methodological Answer :
- Deprotection Kinetics : The Boc group can be removed under acidic conditions (e.g., TFA/DCM), leaving a free piperazine for further functionalization. Kinetic studies show complete deprotection within 2–4 hours at 25°C .
- Side Reactions : Under basic conditions, the sulfonyl group may undergo hydrolysis; monitor via ¹H NMR for emerging -SO₂H signals (δ ~11 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
